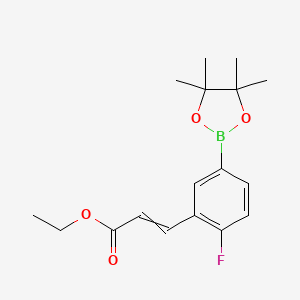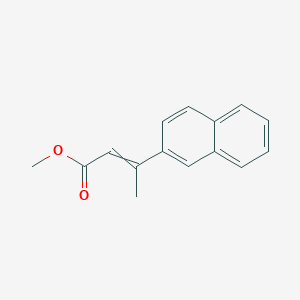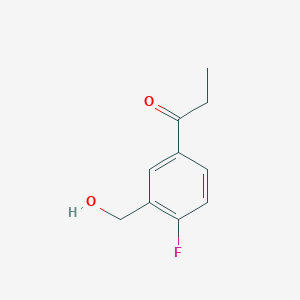
1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a chloromethyl group, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while the bromopropanone moiety can be reduced to form alcohols or alkanes.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized products such as nitro or nitroso compounds.
- Reduced products such as alcohols or alkanes.
Applications De Recherche Scientifique
1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the amino and chloromethyl groups allows for specific binding interactions, while the bromopropanone moiety can participate in covalent modifications of target proteins.
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-(methyl)phenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of a chloromethyl group.
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an amino group and a chloromethyl group provides opportunities for various substitution reactions, while the bromopropanone moiety adds to its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[3-amino-4-(chloromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,6,13H2 |
Clé InChI |
FVXZFNZVSCVXLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCBr)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)




![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
